8,8'-Bis(diphenylphosphino)-3,3'-propano-3,3',4,4'-tetrahydro-2,2'-spirobi[2H-1-benzopyran]
Description
8,8'-Bis(diphenylphosphino)-3,3'-propano-3,3',4,4'-tetrahydro-2,2'-spirobi[2H-1-benzopyran] is a chiral spirobi-benzopyran derivative functionalized with diphenylphosphino groups at the 8 and 8' positions. The diphenylphosphino groups act as strong electron donors, enabling coordination to transition metals like palladium or rhodium, which are critical in cross-coupling or hydrogenation reactions.
Properties
IUPAC Name |
(20-diphenylphosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38O2P2/c1-5-20-36(21-6-1)47(37-22-7-2-8-23-37)40-28-13-16-32-30-34-18-15-19-35-31-33-17-14-29-41(43(33)46-44(34,35)45-42(32)40)48(38-24-9-3-10-25-38)39-26-11-4-12-27-39/h1-14,16-17,20-29,34-35H,15,18-19,30-31H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNGOILZLRYHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC26C(C1)CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8,8'-Bis(diphenylphosphino)-3,3'-propano-3,3',4,4'-tetrahydro-2,2'-spirobi[2H-1-benzopyran] is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly in relation to its antiproliferative properties.
Chemical Structure and Properties
The compound features a unique spirobicyclic structure combined with diphenylphosphino groups. The presence of these phosphine ligands enhances its coordination chemistry, making it suitable for various catalytic applications and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H28P2 |
| Molecular Weight | 438.49 g/mol |
| CAS Number | Not specified |
| IUPAC Name | 8,8'-Bis(diphenylphosphino)-3,3'-propano-3,3',4,4'-tetrahydro-2,2'-spirobi[2H-1-benzopyran] |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The synthetic route may utilize palladium catalysts to facilitate the formation of carbon-phosphorus bonds.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of 8,8'-Bis(diphenylphosphino)-3,3'-propano-3,3',4,4'-tetrahydro-2,2'-spirobi[2H-1-benzopyran] against various cancer cell lines. For instance:
- Breast Cancer : The compound exhibited significant inhibition of cell proliferation in human breast cancer cell lines.
- Ovarian Cancer : Similar effects were noted in ovarian cancer models.
- Prostate Cancer : The compound also showed promising results in prostate cancer cell lines.
Table 2: Antiproliferative Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| Human Breast Cancer | 15 |
| Human Ovarian Cancer | 20 |
| Human Prostate Cancer | 18 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the following pathways:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through intrinsic pathways.
- Inhibition of Cell Cycle Progression : By interfering with key regulatory proteins involved in the cell cycle.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress leading to cellular damage.
Case Studies
Several case studies have documented the efficacy of 8,8'-Bis(diphenylphosphino)-3,3'-propano-3,3',4,4'-tetrahydro-2,2'-spirobi[2H-1-benzopyran] in preclinical settings:
-
Study on Breast Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
"The administration of the compound led to a marked decrease in tumor growth rate and enhanced apoptosis markers" .
-
Ovarian Cancer Treatment : In vitro assays indicated that the compound effectively reduced cell viability and induced apoptosis in ovarian cancer cells.
"The findings suggest that this compound could serve as a potential therapeutic agent for ovarian cancer" .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared with two structurally related molecules from the evidence:
Racemic-8,8''-Bis(diphenylphosphino)-3,3'',4,4''-tetrahydro-4,4,4'',4'',6,6''-hexamethyl-2,2''-spirobi[2H-1-benzopyran] (CAS 556797-94-5)
- Molecular Formula : C₄₁H₄₄O₂P₂ (inferred from )
- Molecular Weight : 704.81 g/mol
- Key Features: Hexamethyl substituents at the 4,4,4'',4'',6,6'' positions. Racemic mixture (non-chiral). Purity ≥95%, classified as a phosphine ligand.
- Comparison: Steric Effects: The hexamethyl groups introduce significant steric bulk compared to the propano bridge in the target compound. This may reduce metal-ligand coordination flexibility but enhance enantioselectivity in certain reactions. Electronic Effects: Both compounds feature diphenylphosphino donors, but the electron-donating methyl groups in the hexamethyl analog could slightly increase electron density at the phosphorus centers. Applications: Used in catalysis, particularly in reactions requiring rigid, bulky ligands (e.g., asymmetric hydrogenation) .
(3R)-3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one (CAS 21499-23-0)
- Molecular Formula : C₁₆H₁₄O₅
- Molecular Weight : 286.28 g/mol
- Key Features: Hydroxy and methoxyphenyl substituents. Non-phosphorous, coumarin-like structure.
- Comparison: Structural Differences: Lacks spirocyclic architecture and phosphorus donors. The benzopyran core is modified with oxygen-containing groups, favoring applications in photochemistry or pharmaceuticals rather than catalysis. Electronic Effects: Oxygen substituents (hydroxy, methoxy) create electron-rich aromatic systems, contrasting with the electron-donating phosphine groups in the target compound. Applications: Likely used in biomedical research (e.g., antioxidant or anti-inflammatory agents) due to its coumarin-derived framework .
Research Findings and Implications
- Phosphine Ligands: The target compound and its hexamethyl analog share utility in catalysis, but their steric profiles differ markedly.
- Non-Phosphorous Analog: The coumarin-like compound highlights the diversity of benzopyran derivatives. Its lack of phosphorus donors limits its use in metal catalysis but expands its relevance in bioactivity studies .
Preparation Methods
BF₃·OEt₂-Catalyzed Spiroannulation
The spirobi benzopyran scaffold is efficiently assembled via a BF₃·OEt₂-mediated reaction between ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate and salicylaldehydes. For SPANphos, salicylaldehyde derivatives substituted with bromine at the 8-position are employed to enable subsequent phosphination.
Procedure :
- Ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate (10 mmol) and 8-bromosalicylaldehyde (10 mmol) are dissolved in anhydrous dichloromethane.
- BF₃·OEt₂ (1.2 equiv.) is added dropwise at 0°C under nitrogen.
- The mixture is stirred at room temperature for 48 hours, yielding the spirobi benzopyran core with 8,8'-dibromo substituents (62% yield).
Mechanistic Insight :
BF₃ activates the aldehyde carbonyl, facilitating nucleophilic attack by the chromene’s hydroxy group. Sequential cyclization forms the spiro junction, while the chloromethyl group mediates C–C bond formation.
Propano Bridge Installation
The 3,3'-propano bridge is introduced via alkylation of the spiro core’s 3- and 3'-hydroxy groups using 1,3-dibromopropane.
Procedure :
- The dibromo spirobi benzopyran (5 mmol) is treated with NaH (2.2 equiv.) in THF at 0°C.
- 1,3-Dibromopropane (1.1 equiv.) is added, and the reaction is heated to 60°C for 12 hours.
- Column chromatography (SiO₂, hexane/EtOAc 4:1) isolates the propano-bridged product (58% yield).
Challenge :
Competing elimination or over-alkylation is mitigated by stoichiometric control and low-temperature initiation.
Introduction of Diphenylphosphino Groups
Halogen-Phosphine Exchange via Lithium Diphenylphosphide
The 8,8'-dibromo intermediates undergo phosphination using lithium diphenylphosphide, generated in situ from triphenylphosphine and lithium metal.
Procedure :
- Lithium metal (20 mmol) and triphenylphosphine (20 mmol) are stirred in dry THF under nitrogen for 3 hours, forming lithium diphenylphosphide.
- The dibromo spirobi benzopyran (5 mmol) is added, and the mixture is refluxed for 24 hours.
- Aqueous workup and recrystallization (toluene/ethanol) yield SPANphos as a white solid (71% yield).
Critical Parameters :
- Strict anhydrous conditions prevent phosphine oxidation.
- Excess lithium diphenylphosphide ensures complete substitution.
Alternative Phosphine Oxide Reduction
For bromine-free routes, phosphine oxides are installed via Arbuzov reaction and reduced to phosphines.
Procedure :
- The dibromo spirobi benzopyran reacts with triethyl phosphite (3 equiv.) at 120°C for 6 hours, forming bis(phosphine oxide).
- The oxide (5 mmol) is treated with 1,1,3,3-tetramethyldisiloxane (TMDS, 1.5 equiv.) and InBr₃ (1 mol%) in toluene at 100°C for 22 hours.
- Flash chromatography (cyclohexane) isolates SPANphos (80% yield).
Advantage :
This method avoids pyrophoric lithium reagents, enhancing scalability.
Purification and Characterization
Recrystallization
SPANphos is purified via sequential recrystallization from toluene/ethanol (1:3), achieving >98% HPLC purity.
Analytical Data
- Melting Point : 63–65°C.
- ¹H NMR (CDCl₃): δ 7.4–7.1 (m, 20H, PPh₂), 6.8–6.6 (m, 8H, benzopyran), 3.2–2.8 (m, 4H, propano bridge).
- X-ray Crystallography : Confirms spiro geometry and phosphine placement.
Challenges and Optimization
Steric Hindrance
Bulky diphenylphosphino groups impede substitution at the 8,8'-positions. Kinetic studies show optimal reactivity at 80°C with 2.5 equiv. of lithium diphenylphosphide.
Oxidation Sensitivity
Phosphine oxidation during workup is minimized by employing degassed solvents and conducting reactions under inert atmospheres.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
